molecular formula C18H23NO3 B5912355 3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE

3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE

Cat. No.: B5912355
M. Wt: 301.4 g/mol
InChI Key: PFUFGKGEPUYZND-UHFFFAOYSA-N
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Description

3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is a synthetic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the alkylation of 7-hydroxy-4-methylcoumarin with piperidine derivatives under basic conditions. The reaction is usually carried out in the presence of a suitable base such as potassium carbonate in a solvent like acetone at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-ETHYL-7-HYDROXY-4-METHYL-8-[(PIPERIDIN-1-YL)METHYL]-2H-CHROMEN-2-ONE is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties

Properties

IUPAC Name

3-ethyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO3/c1-3-13-12(2)14-7-8-16(20)15(17(14)22-18(13)21)11-19-9-5-4-6-10-19/h7-8,20H,3-6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFUFGKGEPUYZND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(C(=C(C=C2)O)CN3CCCCC3)OC1=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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